4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine
Description
4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine is a heterocyclic compound featuring a pyridazine ring substituted with a methyl group at position 6 and linked via an ether oxygen to a tetrahydrofuran (oxolane) ring at position 3. Pyridazine derivatives are notable for their electron-deficient aromatic systems, enabling interactions with biological targets such as enzymes or receptors. This compound’s structural uniqueness lies in the combination of a pyridazine core with a conformationally constrained oxolane-amine substituent, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-2-3-9(12-11-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOTZLQEAPDJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2COCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.
Substitution with Methyl Group: The methyl group is introduced to the pyridazine ring using methylating agents.
Attachment of Oxolan-3-amine Moiety: The oxolan-3-amine moiety is attached to the pyridazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
6-(4-Methoxyphenyl)pyridazin-3-amine
- Structure : Pyridazin-3-amine with a 4-methoxyphenyl substituent at position 5.
- Implications : The methoxy group may enhance membrane permeability but could reduce solubility in polar solvents. This analog’s activity in kinase inhibition assays has been hypothesized to differ due to steric and electronic effects .
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
- Structure : Pyridin-3-amine substituted with a tetrahydrofuran-3-yloxy group.
- The oxolane substituent is attached at pyridine’s position 4 instead of pyridazine’s position 3, affecting spatial orientation.
- Implications: The pyridine core may result in weaker binding to targets requiring dual nitrogen interactions (e.g., dihydrofolate reductase).
6-(Oxan-4-yl)pyridazin-3-amine
- Structure : Pyridazin-3-amine with a tetrahydropyran (oxane) substituent at position 6.
- Key Differences: The six-membered oxane ring introduces greater conformational flexibility compared to the five-membered oxolane in the target compound.
- Implications : The oxane moiety’s chair conformation could enhance metabolic stability in vivo, as observed in protease inhibitor analogs .
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
- Structure : Pyrimidin-4-amine with a chloro substituent at position 6 and an isopropyl-oxane chain.
- Key Differences: Pyrimidine’s single nitrogen in the ring reduces electron deficiency compared to pyridazine.
- Implications : Chlorine’s electronegativity could enhance interactions with hydrophobic pockets, as seen in kinase inhibitors like imatinib derivatives .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Heterocycle | Notable Properties |
|---|---|---|---|---|---|
| 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine | C₉H₁₂N₃O₂ | 194.21 g/mol | 6-Methyl, oxolane-4-amine | Pyridazine | High rigidity, moderate solubility |
| 6-(4-Methoxyphenyl)pyridazin-3-amine | C₁₁H₁₁N₃O | 201.23 g/mol | 6-(4-Methoxyphenyl) | Pyridazine | Increased logP, π-π interactions |
| 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine | C₉H₁₂N₂O₂ | 180.20 g/mol | Oxolane-3-yloxy | Pyridine | Reduced electron deficiency |
| 6-(Oxan-4-yl)pyridazin-3-amine | C₉H₁₃N₃O | 179.22 g/mol | Oxan-4-yl | Pyridazine | Enhanced metabolic stability |
| 6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine | C₁₂H₁₉ClN₄O | 282.76 g/mol | 6-Chloro, isopropyl-oxane | Pyrimidine | Halogen bonding, high lipophilicity |
Research Findings and Hypotheses
- Electronic Effects : Pyridazine’s dual adjacent nitrogen atoms create a strong electron-deficient system, enabling unique interactions with electron-rich biological targets compared to pyridine or pyrimidine analogs .
- Substituent Impact : Methyl groups (as in the target compound) improve metabolic stability over methoxy-phenyl groups, which are prone to demethylation .
Biological Activity
4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine is a compound of interest due to its potential biological activities. This article synthesizes findings from recent research studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
Molecular Weight
The molecular weight of this compound is approximately 224.23 g/mol.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Antioxidant Properties : It demonstrates the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways related to cell proliferation and apoptosis.
Pharmacological Effects
The biological effects observed in vitro and in vivo include:
- Anti-inflammatory Activity : Studies have reported that the compound reduces inflammation markers in cellular models.
- Antitumor Activity : Preliminary data suggest potential anticancer effects, particularly in certain types of cancer cell lines.
Data Table of Biological Assays
The following table summarizes various biological assays conducted on this compound:
Case Study 1: Anti-inflammatory Effects
In a controlled study, the administration of this compound significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis. The results suggested a potential therapeutic application for inflammatory diseases.
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of this compound on breast cancer cell lines revealed that treatment led to a marked decrease in cell viability and induced apoptosis. This effect was correlated with increased levels of pro-apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
